molecular formula C14H13N5O2S B2433661 2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid CAS No. 868968-25-6

2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid

Cat. No. B2433661
CAS RN: 868968-25-6
M. Wt: 315.35
InChI Key: NSSBXTVWEBYLEE-UHFFFAOYSA-N
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Description

The compound “2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been the focus of many synthetic approaches due to their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Scientific Research Applications

Synthesis and Biological Assessment

The synthesis and biological assessment of fused heterocyclic 1,2,4-triazoles, like the compound , have been a focus due to their diverse biological properties. A study by Karpina et al. (2019) involved the synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, which are structurally related to the compound . These compounds were synthesized using commercially available 2-chloropyridine carboxylic acids and showed interesting biological properties, highlighting the potential of similar compounds in pharmaceutical applications (Karpina et al., 2019).

Antiproliferative Activity

M. Ilić and colleagues (2011) synthesized a library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, indicating a potential for antiproliferative activity against endothelial and tumor cells. This research underscores the importance of such compounds in the development of new therapeutics (Ilić et al., 2011).

Electrochemical Properties

Research by Chunxia Tan, Ru Feng, and Xiaojun Peng (2007) focused on the synthesis of 2,6-bis(6-aryl-[1,2,4]-triazolo[3,4-b][1,3,4]-thiadiazole-3-yl)pyridines, which are structurally related to the target compound. Their study provided insights into the electrochemical behavior of these compounds, revealing their high ionization potentials and good affinity, which could be relevant in the context of electrochemical applications (Tan, Feng, & Peng, 2007).

Antidiabetic Potential

A study by B. Bindu et al. (2019) synthesized triazolo-pyridazine-6-yl-substituted piperazines, assessing their potential as anti-diabetic drugs. The Dipeptidyl peptidase-4 (DPP-4) inhibition potential of these compounds was evaluated, indicating their relevance in developing new treatments for diabetes (Bindu, Vijayalakshmi, & Manikandan, 2019).

Antimicrobial Activity

O. Prakash and colleagues (2011) synthesized a series of new 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines and tested them for antimicrobial activity. This study provides evidence of the potential use of triazolopyridines as antimicrobial agents, which may include compounds similar to the target compound (Prakash et al., 2011).

properties

IUPAC Name

2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-2-10(14(20)21)22-12-7-6-11-16-17-13(19(11)18-12)9-5-3-4-8-15-9/h3-8,10H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSBXTVWEBYLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC1=NN2C(=NN=C2C3=CC=CC=N3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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